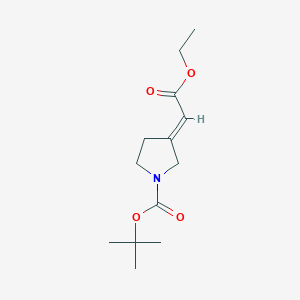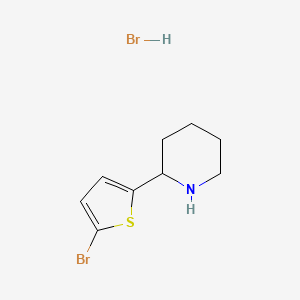
2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide is a chemical compound that features a brominated thiophene ring attached to a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide typically involves the bromination of thiophene followed by coupling with piperidine. One common method involves the use of 5-bromo-2-thiophenecarboxaldehyde as a starting material . This compound can be synthesized through the bromination of thiophene-2-carboxaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions .
The brominated thiophene is then subjected to a coupling reaction with piperidine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions . The resulting product is then treated with hydrobromic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiophene ring using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, Pd/C catalyst.
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: LAH, NaBH4.
Major Products Formed
Substitution: Various substituted thiophenes.
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: De-brominated thiophene, reduced thiophene derivatives.
Scientific Research Applications
2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and materials.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom on the thiophene ring can participate in halogen bonding, which influences the compound’s binding affinity and selectivity towards biological targets . Additionally, the piperidine moiety can interact with receptors and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide is unique due to its combination of a brominated thiophene ring and a piperidine moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the piperidine ring enhances its potential as a pharmacophore in drug design and development .
Properties
CAS No. |
915402-14-1 |
|---|---|
Molecular Formula |
C9H13Br2NS |
Molecular Weight |
327.08 g/mol |
IUPAC Name |
2-(5-bromothiophen-2-yl)piperidine;hydrobromide |
InChI |
InChI=1S/C9H12BrNS.BrH/c10-9-5-4-8(12-9)7-3-1-2-6-11-7;/h4-5,7,11H,1-3,6H2;1H |
InChI Key |
REZWOBZALVJCOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(S2)Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


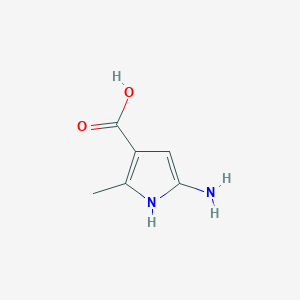
![8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B11767462.png)
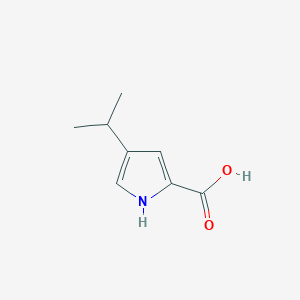
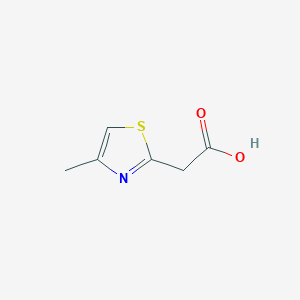
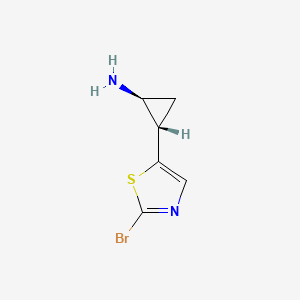
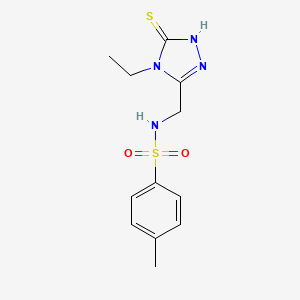


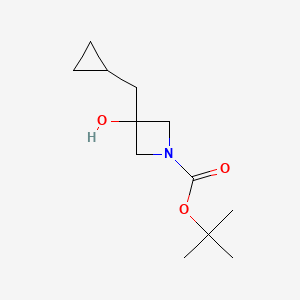

![(1R,5S,9R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B11767528.png)

![2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B11767554.png)
